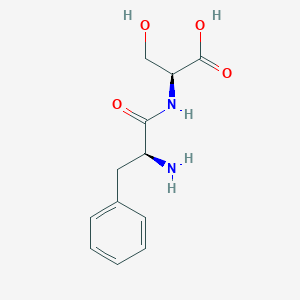

Phe-Ser

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-9(6-8-4-2-1-3-5-8)11(16)14-10(7-15)12(17)18/h1-5,9-10,15H,6-7,13H2,(H,14,16)(H,17,18)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHDXJUFQVRDAV-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936336 | |

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16053-39-7 | |

| Record name | L-Phenylalanyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16053-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016053397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Metabolite: A Technical Guide to the Biological Roles and Research Frontiers of Phenylalanyl-serine (Phe-Ser)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanyl-serine (Phe-Ser) is a metabolite whose specific biological roles are beginning to be explored. Composed of the essential amino acid L-phenylalanine and the non-essential amino acid L-serine, this compound exists at the intersection of protein metabolism and cellular signaling. While research on this specific dipeptide is in its nascent stages, an examination of its constituent amino acids provides a foundational understanding of its potential physiological significance. This guide synthesizes the current, albeit limited, knowledge of this compound and extrapolates its potential functions based on the well-established roles of phenylalanine and serine. Furthermore, we present a roadmap for future investigation by detailing robust methodologies for the detection, quantification, and functional characterization of this intriguing metabolite.

Introduction: The Emerging Significance of Dipeptides

Dipeptides, once considered mere intermediates in protein digestion and metabolism, are now recognized as bioactive molecules with diverse physiological functions.[1] They can be absorbed from the gut into the bloodstream and exert effects on various tissues and organs.[1] The gut microbiome plays a crucial role in the generation of a vast array of metabolites, including dipeptides, from dietary proteins.[2][3][4] These microbial-derived metabolites can influence host health and disease, highlighting the importance of understanding the specific roles of individual dipeptides like this compound.

This compound is the N-(L-phenylalanyl) derivative of L-serine and is recognized as a metabolite.[5] While its precise functions are not yet fully elucidated, the known biological activities of its constituent amino acids, phenylalanine and serine, offer compelling avenues for investigation.

The Building Blocks: Biological Roles of Phenylalanine and Serine

A thorough understanding of this compound necessitates a deep dive into the functions of its components.

L-Phenylalanine: An Essential Aromatic Amino Acid

Phenylalanine (Phe) is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet.[6] It serves as a crucial precursor for the synthesis of tyrosine, another amino acid, and subsequently for the production of vital neurotransmitters and hormones.

-

Neurotransmitter Synthesis: Phenylalanine is the precursor to tyrosine, which is then converted into dopamine, norepinephrine, and epinephrine. These catecholamines are fundamental for mood regulation, cognitive function, and the "fight-or-flight" response.

-

Thyroid Hormone Production: Tyrosine, derived from phenylalanine, is also a key component of the thyroid hormones thyroxine (T4) and triiodothyronine (T3), which regulate metabolism throughout the body.

-

Melanin Production: The pigment melanin, responsible for skin, hair, and eye color, is synthesized from tyrosine.

-

Neurological Health and Disease: The metabolic pathway of phenylalanine is critically important, as evidenced by the genetic disorder phenylketonuria (PKU). In PKU, a deficiency in the enzyme phenylalanine hydroxylase leads to the accumulation of phenylalanine to toxic levels, causing severe intellectual disability and other neurological problems if left untreated.[7][8] This underscores the tight regulation required for phenylalanine homeostasis.

L-Serine: A Versatile Non-Essential Amino Acid

Serine (Ser) is a non-essential amino acid that can be synthesized in the body.[6] It plays a central role in a wide array of metabolic pathways and cellular functions.

-

Precursor to Biomolecules: Serine is a precursor for the synthesis of other amino acids, including glycine and cysteine, as well as phospholipids, and is a key component in the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA.[9]

-

One-Carbon Metabolism: Serine is a major source of one-carbon units, which are essential for methylation reactions and the synthesis of nucleotides.

-

Neuromodulation: D-serine, an isomer of L-serine, is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a critical role in synaptic plasticity, learning, and memory. Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders.[10][11]

-

Enzyme Function: The hydroxyl group of serine is often a key functional component in the active sites of enzymes, particularly serine proteases, which are involved in a vast number of physiological processes, including digestion, blood clotting, and inflammation.[12]

Potential Biological Roles of this compound: A Hypothesis-Driven Approach

Given the limited direct research on this compound, its potential biological roles can be hypothesized based on the functions of its constituent amino acids and the known activities of other dipeptides.

Neuromodulatory Activity

Considering the roles of both phenylalanine as a precursor to neurotransmitters and serine as a neuromodulator, it is plausible that this compound could have direct or indirect effects on the central nervous system. It may be transported across the blood-brain barrier and subsequently cleaved into its constituent amino acids, thereby influencing local concentrations of neuroactive molecules.

Anti-inflammatory and Antioxidant Properties

Many peptides and their derivatives have been shown to possess anti-inflammatory and antioxidant properties.[13][14][15][16][17][18][19][20][21] Phenylalanine and its derivatives have been investigated for their ability to scavenge free radicals.[15] Serine-containing peptides could also contribute to antioxidant defenses. Future research should explore whether this compound can modulate inflammatory pathways, such as the NF-κB pathway, or exhibit radical scavenging activity.[14][19]

Role in the Gut-Brain Axis

The gut microbiome produces a vast array of metabolites that can signal to the brain.[2] As a potential product of gut microbial metabolism of dietary protein, this compound could be a signaling molecule in the gut-brain axis, influencing gut health, immune responses, and even mood and behavior.[4]

Methodologies for Investigating this compound

To move from hypothesis to evidence, a robust set of experimental methodologies is required.

Detection and Quantification of this compound

Accurate detection and quantification of this compound in biological samples (e.g., plasma, cerebrospinal fluid, tissue homogenates) is the first critical step.

Table 1: Comparison of Analytical Techniques for this compound Quantification

| Technique | Principle | Advantages | Disadvantages |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass-based detection. | High sensitivity and specificity. Can quantify multiple analytes simultaneously. | Requires specialized equipment and expertise. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by chromatography followed by mass-based detection. | High resolution and sensitivity. | Requires derivatization of the dipeptide. |

| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Separation by chromatography with detection based on UV absorbance or fluorescence. | Widely available instrumentation. | Lower sensitivity and specificity compared to MS. May require derivatization for fluorescence detection. |

Experimental Protocol: Quantification of this compound in Plasma using LC-MS/MS

-

Sample Preparation:

-

Collect blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

-

To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of this compound) to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Couple the HPLC system to a tandem mass spectrometer operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Investigating Biological Activity

Once this compound can be reliably measured, its biological effects can be investigated using a variety of in vitro and in vivo models.

Experimental Workflow: Assessing the Anti-inflammatory Effects of this compound

Caption: Workflow for investigating the anti-inflammatory properties of this compound.

Future Directions and Conclusion

The study of the dipeptide this compound is a greenfield area of research with the potential to uncover novel biological pathways and therapeutic targets. Key questions for future investigation include:

-

What are the primary endogenous sources of this compound?

-

Does this compound have specific transporters or receptors?

-

What is the role of this compound in health and in the pathophysiology of diseases such as neurological disorders, inflammatory conditions, and cancer?

-

Can this compound or its derivatives be developed as novel therapeutic agents?

References

-

Technology Networks. (2025, April 1). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved from [Link]

-

Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]

- Gazit, E. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. Molecules, 20(11), 19875–19888.

- de Oliveira, M. C., et al. (2019). Phe–Phe Di-Peptide Nanostructure Self-Assembling Modulated by Luminescent Additives. ACS Omega, 4(1), 2038–2046.

-

Let's Talk Academy. (n.d.). Education Archives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Everts, R., et al. (2024). Effect of a four-week oral Phe administration on neural activation and cerebral blood flow in adults with early-treated phenylketonuria. NeuroImage: Clinical, 43, 103654.

- Bull, M. J., & Plummer, N. T. (2014). The Gut Microbiome: What we do and don't know. Journal of the American Academy of Physician Assistants, 27(11), 45–49.

-

ResearchGate. (n.d.). Metabolic pathways related to phenylalanine, serine, and proline.... Retrieved from [Link]

- Hill, R. M., et al. (2011). Serpins for diagnosis and therapy in cancer. Expert Opinion on Biological Therapy, 11(10), 1325–1338.

- de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12299–12328.

- Gull, S., et al. (2025). Detection and Estimation of Active Proteinases in Biological Samples: An Optimized Protocol. Cureus, 17(12), e64971.

- Heidenreich, M., et al. (2024). Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases.

- Shmueli, M., & Shai, Y. (2020). Beyond Transduction: Anti-Inflammatory Effects of Cell Penetrating Peptides. International Journal of Molecular Sciences, 21(21), 8209.

- Cani, P. D. (2018). Gut microbiome and health: mechanistic insights. Gut, 67(6), 1014–1023.

-

National Center for Biotechnology Information. (n.d.). Phe-Phe-Ser. PubChem. Retrieved from [Link]

- Signer, R. A., et al. (2014). Cell-type-specific quantification of protein synthesis in vivo.

- Nett, J. H., et al. (2013). A Phenylalanine to Serine Substitution within an O-Protein Mannosyltransferase Led to Strong Resistance to PMT-Inhibitors in Pichia pastoris. PLoS ONE, 8(5), e62334.

- Ferreira, R. J., et al. (2022). P-glycoprotein and cancer: what do we currently know?. Journal of Cancer Research and Clinical Oncology, 148(10), 2545–2560.

- Lee, S., et al. (2016). The serine protease inhibitor neuroserpin is required for normal synaptic plasticity and regulates learning and social behavior. eNeuro, 3(3), ENEURO.0084-16.2016.

- Bouleftour, W., & Becerra, S. P. (2023). The Various Roles of PEDF in Cancer. International Journal of Molecular Sciences, 24(13), 10793.

- Gulcin, İ. (2020).

- van Vliet, D., et al. (2022). Characterisation and differential diagnosis of neurological complications in adults with phenylketonuria: literature review and expert opinion. Orphanet Journal of Rare Diseases, 17(1), 1–13.

- Fan, Z., et al. (2024). Organelle Proximity Analysis for Enhanced Quantification of Mitochondria–Endoplasmic Reticulum Interactions in Single Cells via Super-Resolution Microscopy. Analytical Chemistry, 96(28), 10333–10341.

- Lee, J. H., et al. (2024). The Anti-Inflammatory Effect of SDF-1 Derived Peptide on Porphyromonas gingivalis Infection via Regulation of NLRP3 and AIM2 Inflammasome. International Journal of Molecular Sciences, 25(11), 6138.

- Zhang, C., et al. (2014). Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium. Journal of Biological Chemistry, 289(9), 5296–5309.

- Cirrincione, C., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(20), 7165.

-

ResearchGate. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

- Nizioł-Łukaszewska, Z., et al. (2023). Polyphenol and Flavonoid Content and Antioxidant Activity of Hypericum perforatum L. (St. John's Wort)

- Tsetsenis, T., & Tzinia, A. (2017). Physiological and pathological roles of tissue plasminogen activator and its inhibitor neuroserpin in the nervous system. Frontiers in Molecular Neuroscience, 10, 24.

-

UCTV. (2022, July 16). They Are What You Eat - How Food and Drugs Interact with the Gut Microbiome [Video]. YouTube. [Link]

-

NCERT. (n.d.). Biomolecules. Retrieved from [Link]

- Singh, R. K., et al. (2023). Microbiome-Driven Therapeutics: From Gut Health to Precision Medicine. Applied Microbiology and Biotechnology, 107(21-22), 6517–6535.

- Dias, K., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 29(13), 3097.

- Kim, Y. J., & Kim, J. (2023).

- Čierna, M., et al. (2024). Antioxidant and Pro-Oxidant Properties of Selected Clinically Applied Antibiotics: Therapeutic Insights. Antioxidants, 13(10), 1184.

- Banat, I. M., et al. (2023). Antioxidant Properties of Biosurfactants: Multifunctional Biomolecules with Added Value in Formulation Chemistry. Molecules, 28(13), 5164.

- Schmid, K. J., et al. (2013). Identifying Discrete States of a Biological System Using a Novel Step Detection Algorithm. PLoS ONE, 8(9), e73742.

Sources

- 1. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gut.bmj.com [gut.bmj.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C12H16N2O4 | CID 193508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. technologynetworks.com [technologynetworks.com]

- 7. Effect of a four-week oral Phe administration on neural activation and cerebral blood flow in adults with early-treated phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterisation and differential diagnosis of neurological complications in adults with phenylketonuria: literature review and expert opinion | springermedizin.de [springermedizin.de]

- 9. Detection and Estimation of Active Proteinases in Biological Samples: An Optimized Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The serine protease inhibitor neuroserpin is required for normal synaptic plasticity and regulates learning and social behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Physiological and pathological roles of tissue plasminogen activator and its inhibitor neuroserpin in the nervous system [frontiersin.org]

- 12. Serpins for diagnosis and therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

The Enigmatic Phe-Ser Dipeptide: A Frontier in Metabolic Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanyl-Serine (Phe-Ser) represents a largely unexplored molecule within the vast landscape of metabolic pathways. While its constituent amino acids, Phenylalanine and Serine, are well-characterized for their fundamental roles in protein synthesis, neurotransmitter production, and cellular metabolism, the biological significance of their bonded form remains enigmatic. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound, drawing insights from the broader understanding of dipeptide biology, the metabolic functions of its amino acid precursors, and advanced analytical methodologies. By presenting a comprehensive overview of its physicochemical properties, potential metabolic pathways, and hypothetical roles in cellular signaling and disease, this document aims to provide a foundational resource for researchers poised to investigate this intriguing molecule. We will delve into its probable generation through proteolysis, its transport and catabolism, and its potential interactions with key metabolic regulators like the mTOR pathway. Furthermore, this guide will furnish detailed, field-proven protocols for the detection and quantification of dipeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adaptable for the specific analysis of this compound. Through this exploration, we aim to catalyze new avenues of research into the functional role of this compound and its potential as a novel biomarker or therapeutic target.

Introduction: The Emerging Significance of Dipeptides in Cellular Homeostasis

Dipeptides, once considered mere intermediates in protein digestion and turnover, are increasingly recognized as bioactive signaling molecules with diverse physiological roles.[1] Comprised of two amino acids linked by a peptide bond, these small molecules can modulate cellular processes ranging from nutrient sensing and cell growth to neurotransmission and immune response.[2] Their transport into cells is primarily mediated by the proton-coupled oligopeptide transporter (POT) family, including PEPT1 and PEPT2, which facilitate their entry into various tissues.[3]

The this compound dipeptide, composed of the essential aromatic amino acid Phenylalanine (Phe) and the non-essential polar amino acid Serine (Ser), stands as a molecule of untapped potential. While the Human Metabolome Database confirms its detection in various biological contexts, a comprehensive body of literature detailing its specific functions is notably absent.[4] This guide, therefore, serves as a pioneering effort to consolidate available data and formulate well-grounded hypotheses to spur further investigation.

1.1. Physicochemical Properties of Phenylalanine and Serine: The Building Blocks of this compound

Understanding the individual characteristics of Phenylalanine and Serine is crucial to predicting the potential behavior of the this compound dipeptide.

| Amino Acid | Abbreviation | Structure | Key Properties |

| Phenylalanine | Phe, F | Aromatic, Nonpolar | Precursor for Tyrosine, and subsequently catecholamines; Plays a role in protein structure and function; Can influence immune responses and oxidative stress. |

| Serine | Ser, S | Polar, Uncharged | Involved in the biosynthesis of purines, pyrimidines, and other amino acids; A key component of the active site of many enzymes; Its hydroxyl group is a primary site for phosphorylation, a critical post-translational modification in cell signaling. |

Table 1: Properties of Phenylalanine and Serine.

The combination of Phenylalanine's bulky, hydrophobic side chain and Serine's polar, hydroxyl-containing side chain suggests that the this compound dipeptide possesses amphipathic properties, potentially influencing its interaction with cellular membranes and receptors.

Biosynthesis and Metabolism of this compound: A Proposed Lifecycle

The precise metabolic pathways of this compound have yet to be elucidated. However, based on our understanding of general dipeptide metabolism, a putative lifecycle can be proposed.

2.1. Generation: Proteolytic Cleavage

The primary route for the formation of this compound in biological systems is likely the enzymatic degradation of endogenous and dietary proteins.[5] Specific proteases, such as serine proteases and metalloproteases, cleave proteins at defined sites, potentially releasing this compound dipeptides.[6] For instance, enzymes with specificity for a hydrophobic residue (like Phenylalanine) followed by a small, polar residue (like Serine) in their substrate proteins would be prime candidates for generating this compound.[7]

2.2. Cellular Uptake and Transport

Once generated in the extracellular space or the lumen of the gut, this compound is likely transported into cells via the aforementioned PEPT1 and PEPT2 transporters.[3] The broad substrate specificity of these transporters makes them capable of accommodating a wide range of di- and tripeptides.

2.3. Catabolism: Hydrolysis to Constituent Amino Acids

Inside the cell, this compound is expected to be rapidly hydrolyzed into its constituent amino acids by intracellular dipeptidases.[8] These free amino acids then enter the cellular amino acid pool to be utilized for protein synthesis or other metabolic processes.[9]

Potential Biological Functions and Roles in Metabolic Pathways

While direct evidence is lacking, the known functions of Phenylalanine and Serine allow for informed speculation on the potential biological activities of the this compound dipeptide.

3.1. Modulation of the mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and is highly sensitive to amino acid availability.[10] It is plausible that this compound, or its constituent amino acids upon hydrolysis, could influence mTOR signaling. The influx of Phenylalanine and Serine can contribute to the amino acid pool that activates mTORC1, thereby promoting protein synthesis and cell growth. Further research is needed to determine if the dipeptide itself has a direct regulatory role on the mTOR complex.

3.2. Role in Cancer Metabolism

Cancer cells exhibit altered metabolic profiles, with an increased demand for amino acids to fuel their rapid proliferation.[11] Given that both Phenylalanine and Serine have been implicated in cancer metabolism, it is conceivable that this compound could play a role. For instance, Serine is a key contributor to one-carbon metabolism, which is crucial for nucleotide synthesis and redox balance in cancer cells. Phenylalanine metabolism has also been linked to cancer cell survival and immune evasion. Therefore, the uptake and metabolism of this compound could be a relevant, yet uninvestigated, aspect of cancer biology.

3.3. Neurological Functions

Phenylalanine is a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine.[12] While dipeptides are generally thought to be hydrolyzed before their constituent amino acids cross the blood-brain barrier, some small peptides have been shown to be transported into the cerebrospinal fluid.[1] Further investigation is warranted to explore if this compound can be transported into the central nervous system and influence neurotransmitter synthesis.

Methodologies for the Study of this compound

The primary analytical tool for the sensitive and specific detection and quantification of dipeptides like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1. A Generic Protocol for Dipeptide Quantification by LC-MS/MS

This protocol provides a robust starting point for the development of a validated method for this compound analysis in biological matrices.

4.1.1. Sample Preparation

-

Protein Precipitation: To 100 µL of biological sample (e.g., plasma, cell lysate), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure separation from other isomers and matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for peptides.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions will be generated by fragmentation of the peptide bond and side chains. These transitions must be empirically determined by infusing a pure standard of this compound.

-

| Parameter | Recommended Setting |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | To be determined for [this compound+H]⁺ |

| Product Ions (m/z) | To be determined from fragmentation |

Table 2: Suggested starting parameters for LC-MS/MS analysis of this compound.

Future Directions and Conclusion

The study of the this compound dipeptide is in its infancy, presenting a fertile ground for novel discoveries. Future research should focus on:

-

Definitive Biosynthesis and Degradation Pathways: Utilizing metabolomics and flux analysis to trace the origin and fate of this compound in various cell types and tissues.

-

Functional Characterization: Employing synthetic this compound in cell-based assays to investigate its effects on signaling pathways, cell proliferation, and other physiological processes.

-

Receptor Deorphanization: Screening potential G protein-coupled receptors (GPCRs) and other cell surface receptors for their ability to bind this compound.

-

Clinical Relevance: Conducting targeted metabolomic studies in patient cohorts to assess the potential of this compound as a biomarker for metabolic diseases or cancer.

References

-

The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC - NIH. (2015-11-03). Retrieved from [Link]

-

Showing metabocard for Serylphenylalanine (HMDB0029046) - Human Metabolome Database. Retrieved from [Link]

-

Essential Amino Acids: Chart, Abbreviations and Structure - Technology Networks. (2025-04-01). Retrieved from [Link]

-

Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC - PubMed Central. (2024-12-13). Retrieved from [Link]

-

Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]

-

Discovery of dipeptides with high affinity to the specific binding site for substance P1-7. (2010-03-25). Retrieved from [Link]

-

Design, Synthesis, Biological Evaluation, and Docking Studies of (S)-Phenylalanine Derivatives With a 2-cyanopyrrolidine Moiety as Potent Dipeptidyl Peptidase 4 Inhibitors - PubMed. Retrieved from [Link]

-

Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PubMed Central. Retrieved from [Link]

-

Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket - PMC - NIH. Retrieved from [Link]

-

Peptides as multifunctional players in cancer therapy - PMC - NIH. (2023-06-01). Retrieved from [Link]

-

Metabolic Fate and Bioavailability of Food-Derived Peptides: Are Normal Peptides Passed through the Intestinal Layer To Exert Biological Effects via Proposed Mechanisms? - PubMed. (2022-02-09). Retrieved from [Link]

-

Untargeted Metabolomic Profiling Reveals Differentially Expressed Serum Metabolites and Pathways in Type 2 Diabetes Patients with and without Cognitive Decline: A Cross-Sectional Study - MDPI. Retrieved from [Link]

-

Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics - MDPI. Retrieved from [Link]

-

Metabolic fate of free and peptide-linked phenylalanine during infusion into portal or femoral vein of rats - PubMed. Retrieved from [Link]

-

(PDF) Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - ResearchGate. (2024-12-03). Retrieved from [Link]

-

Regulation of mTOR Complex 1 (mTORC1) by Raptor Ser863 and Multisite Phosphorylation. Retrieved from [Link]

-

Serine protease - Wikipedia. Retrieved from [Link]

-

Peptidase E, a Peptidase Specific for N-Terminal Aspartic Dipeptides, Is a Serine Hydrolase. Retrieved from [Link]

-

A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed. (2021-12-08). Retrieved from [Link]

-

Phenylalanine Serine | C12H18N2O5 | CID 18611619 - PubChem - NIH. Retrieved from [Link]

-

Metabolomics and Lipidomics Explore Phenotype-Specific Molecular Signatures for Phenylketonuria - PMC - PubMed Central. (2025-07-25). Retrieved from [Link]

-

Identification of a peptide that crosses the blood-cerebrospinal fluid barrier by phage display technology - PubMed. (2021-06-29). Retrieved from [Link]

-

The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease. Retrieved from [Link]

- CA2485452A1 - Process for generating sequence-specific proteases by directed evolution and use thereof - Google Patents.

-

Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap - PubMed. (2022-10-07). Retrieved from [Link]

-

A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Related to It - SciTePress. Retrieved from [Link]

-

Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC. Retrieved from [Link]

-

Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC - PubMed Central. Retrieved from [Link]

-

Peptide bonds: Formation and cleavage (video) - Khan Academy. Retrieved from [Link]

-

Determination of phenylalanine and tyrosine in serum by high-performance liquid chromatography with fluorescent detection - ResearchGate. (2025-08-06). Retrieved from [Link]

-

Untargeted metabolomic profiling identifies serum metabolites associated with type 2 diabetes in a cross-sectional study of the Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) Study | American Journal of Physiology-Endocrinology and Metabolism. (2023-02-08). Retrieved from [Link]

-

mTOR signaling, function, novel inhibitors, and therapeutic targets - PubMed - NIH. Retrieved from [Link]

-

Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity | bioRxiv. (2023-11-17). Retrieved from [Link]

-

Protease propeptide structures, mechanisms of activation, and functions | Request PDF. Retrieved from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020-05-15). Retrieved from [Link]

-

In-depth Exploration of Cerebrospinal Fluid by Combining Peptide Ligand Library Treatment and Label-free Protein Quantification - PubMed Central. Retrieved from [Link]

-

Dpep Inhibits Cancer Cell Growth and Survival via Shared and Context-Dependent Transcriptome Perturbations - PMC - NIH. (2023-11-07). Retrieved from [Link]

-

mTOR Signaling Pathway | Nutrient and Cell Stress Regulation - YouTube. (2018-06-29). Retrieved from [Link]

-

Identi fi cation of peptidase substrates through global LC – MS-based... - ResearchGate. Retrieved from [Link]

-

Proteases | Peak Proteins. Retrieved from [Link]

-

Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed. Retrieved from [Link]

-

Metabolism and Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) [Metabolism 17 of 21] - YouTube. (2023-09-21). Retrieved from [Link]

-

LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for - Phenomenex. Retrieved from [Link]

Sources

- 1. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of mTOR Complex 1 (mTORC1) by Raptor Ser863 and Multisite Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. massbank.eu [massbank.eu]

- 6. Serine protease - Wikipedia [en.wikipedia.org]

- 7. Identification of an extraction protocol from dried blood spots for untargeted metabolomics: application to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic fate of free and peptide-linked phenylalanine during infusion into portal or femoral vein of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serylphenylalanine | C12H16N2O4 | CID 21285384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. news.asu.edu [news.asu.edu]

Theoretical Modeling of Phenylalanine-Serine (Phe-Ser) Dipeptide Conformation: An In-depth Technical Guide

Foreword: The Significance of Dipeptide Conformation in Modern Drug Discovery

In the intricate dance of molecular recognition that governs biological processes, the three-dimensional structure of molecules is paramount. For researchers, scientists, and drug development professionals, understanding and predicting the conformational landscape of bioactive molecules is a cornerstone of rational drug design.[1] Dipeptides, the simplest building blocks of proteins, serve as excellent model systems for studying the fundamental forces that dictate molecular shape. The Phenylalanine-Serine (Phe-Ser) dipeptide, with its combination of an aromatic, hydrophobic side chain (Phe) and a polar, hydrogen-bonding capable side chain (Ser), presents a particularly interesting case study. Its conformational preferences are a delicate balance of intramolecular hydrogen bonds, steric effects, and interactions with the surrounding environment. A thorough understanding of the this compound conformational space is not merely an academic exercise; it provides critical insights into peptide-protein interactions, informs the design of peptidomimetics, and ultimately accelerates the development of novel therapeutics.[2][3] This guide provides a comprehensive overview of the theoretical methodologies employed to model the conformation of the this compound dipeptide, grounded in both computational rigor and experimental validation.

I. The Conformational Landscape of this compound: A Primer

The conformation of a dipeptide like this compound is primarily defined by a set of torsional or dihedral angles along its backbone and side chains. The key backbone dihedral angles, φ (phi) and ψ (psi), describe the rotation around the N-Cα and Cα-C bonds, respectively.[4][5][6] The planarity of the peptide bond (ω angle) is generally restricted to approximately 180° (trans conformation) due to its partial double-bond character.[5][7] The side-chain conformations are described by additional dihedral angles, denoted as χ (chi).

The interplay of these angles determines the overall shape of the dipeptide and its potential to form intramolecular hydrogen bonds, which are crucial in stabilizing specific conformations. The hydroxyl group of the serine side chain can act as both a hydrogen bond donor and acceptor, while the aromatic ring of phenylalanine can participate in π-π stacking and other non-covalent interactions.

Visualizing Conformational Space: The Ramachandran Plot

A fundamental tool for visualizing the allowed and disallowed regions of backbone dihedral angles is the Ramachandran plot.[5][6][7] This plot of ψ versus φ reveals which combinations of these angles are sterically feasible, leading to the identification of common secondary structure elements like α-helices and β-sheets.[6][8] For a dipeptide, the Ramachandran plot provides a map of its potential backbone conformations.

II. Theoretical Modeling Methodologies: A Deep Dive

A variety of computational methods can be employed to explore the conformational space of the this compound dipeptide. The choice of method depends on the desired balance between accuracy and computational cost.

Quantum Mechanics (QM) Methods: The Gold Standard for Accuracy

Quantum mechanics calculations, particularly Density Functional Theory (DFT), provide the most accurate description of the electronic structure and energetics of a molecule.[9] DFT methods are invaluable for studying the subtle interplay of forces that govern dipeptide conformation, including the precise nature of intramolecular hydrogen bonds and the energetic barriers between different conformers.[9][10]

Why DFT? DFT offers a good compromise between accuracy and computational expense compared to other high-level ab initio methods. Functionals like B3LYP, often paired with a suitable basis set (e.g., 6-311+G(d,p)), have been shown to provide reliable geometries and relative energies for dipeptides.[4][9]

Experimental Protocol: DFT-Based Conformational Search

-

Initial Structure Generation: Generate a series of starting conformations for the this compound dipeptide by systematically rotating the key dihedral angles (φ, ψ, and χ angles).

-

Geometry Optimization: Perform geometry optimization for each starting structure using a chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[4] This process finds the nearest local energy minimum on the potential energy surface.

-

Frequency Calculations: For each optimized structure, perform frequency calculations to confirm that it represents a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.

-

Relative Energy Analysis: Compare the relative energies of all stable conformers to identify the global minimum and the population of other low-energy conformations at a given temperature.

Table 1: Representative Relative Energies of this compound Conformers from DFT Calculations

| Conformer ID | φ (degrees) | ψ (degrees) | Key Intramolecular Interaction | Relative Energy (kcal/mol) |

| C1 | -85 | 150 | OH(Ser)···O=C(backbone) | 0.00 |

| C2 | -150 | 160 | NH(backbone)···O(Ser) | 1.25 |

| C3 | 70 | -60 | None | 2.50 |

Note: These are illustrative values. Actual values will depend on the specific DFT functional, basis set, and solvent model used.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics

While QM methods are highly accurate, they are computationally expensive and not well-suited for exploring the dynamic behavior of molecules over longer timescales. Molecular mechanics (MM) methods, which use classical force fields to describe the potential energy of a system, are much more computationally efficient.[11]

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing a detailed picture of the conformational dynamics of the this compound dipeptide in a given environment (e.g., in solution).[12][13]

Why MD? MD simulations allow us to observe how the dipeptide explores its conformational space, the transitions between different conformations, and the influence of solvent molecules on its structure. This dynamic perspective is crucial for understanding how the dipeptide might interact with a binding partner.[13]

Experimental Protocol: All-Atom Molecular Dynamics Simulation of this compound in Water

-

System Setup:

-

Place the this compound dipeptide (in a starting conformation, often from a QM optimization) in the center of a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system if the dipeptide is charged.

-

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Run a simulation under constant pressure and temperature (NPT ensemble) to allow the system density to equilibrate.

-

-

Production Run: Run the main MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to identify the most populated conformations, calculate dihedral angle distributions, and analyze hydrogen bonding patterns.

Workflow for Theoretical Modeling of this compound Conformation

Caption: A workflow diagram illustrating the key stages in the theoretical modeling and experimental validation of this compound dipeptide conformation.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: The Best of Both Worlds

QM/MM methods offer a powerful approach for studying chemical processes in large systems by treating a small, critical region of the system with high-accuracy QM methods, while the rest of the system is described by more computationally efficient MM methods.[14][15] For the this compound dipeptide in solution, the dipeptide itself could be treated as the QM region, and the surrounding water molecules as the MM region.

Why QM/MM? This approach allows for an accurate description of the electronic properties of the dipeptide (e.g., polarization effects due to the solvent) while still being able to simulate a realistic, solvated environment.[16] This is particularly important for understanding how the solvent influences the conformational preferences of the dipeptide.

III. Experimental Validation: Grounding Theory in Reality

Theoretical models are only as good as their ability to predict and explain experimental observations. Therefore, it is crucial to validate the results of computational studies with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.[17][18][19] By measuring nuclear Overhauser effects (NOEs), which provide information about the distances between protons, and scalar couplings (J-couplings), which are related to dihedral angles, one can derive a set of structural constraints that can be used to determine the solution conformation of the this compound dipeptide.[20][21]

Comparison of Theoretical and Experimental Data

The predicted conformational ensembles from MD simulations can be used to back-calculate NMR observables, which can then be compared to the experimentally measured values. A good agreement between the calculated and experimental data provides strong evidence for the validity of the theoretical model.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to the secondary structure of peptides and proteins.[22] By measuring the differential absorption of left- and right-circularly polarized light, one can obtain information about the overall conformational preferences of the this compound dipeptide in solution. While CD provides less detailed structural information than NMR, it is a valuable tool for assessing the overall folding of the dipeptide and for monitoring conformational changes as a function of environmental conditions (e.g., pH, temperature).

IV. Challenges and Future Directions

Despite the power of modern computational and experimental techniques, accurately modeling the conformational landscape of even a simple dipeptide like this compound remains a challenge. Key challenges include:

-

Force Field Accuracy: The accuracy of MD simulations is highly dependent on the quality of the underlying force field.[22] Continuous efforts are underway to develop more accurate and reliable force fields for peptides and proteins.

-

Sampling Efficiency: Adequately sampling the entire conformational space of a flexible molecule can be computationally demanding. Advanced sampling techniques, such as replica-exchange molecular dynamics (REMD), are often necessary to overcome this challenge.[12]

-

Solvent Effects: Accurately modeling the effects of the solvent on peptide conformation is crucial. The choice of water model and the inclusion of explicit solvent molecules can have a significant impact on the simulation results.

Future research in this area will likely focus on the development of more accurate and efficient computational methods, including the use of machine learning and artificial intelligence to accelerate conformational sampling and to develop more sophisticated force fields. The continued integration of theoretical modeling with experimental data will be essential for advancing our understanding of peptide conformation and for driving the design of new and more effective drugs.

V. Conclusion

The theoretical modeling of this compound dipeptide conformation is a multifaceted endeavor that requires a combination of high-level quantum mechanics calculations, extensive molecular dynamics simulations, and rigorous experimental validation. By carefully choosing and applying these methods, researchers can gain a detailed understanding of the conformational preferences of this important model system. This knowledge not only enhances our fundamental understanding of the principles of protein folding but also provides a solid foundation for the rational design of peptide-based therapeutics. The insights gained from studying the this compound dipeptide can be extrapolated to larger, more complex systems, ultimately contributing to the development of the next generation of drugs.

References

- pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. The Journal of Physical Chemistry B.

- An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. PubMed Central.

- Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. PubMed.

- Dipeptides promote folding and peptide binding of MHC class I molecules. PMC - NIH.

- A molecular dynamics simulation study of glycine/serine octapeptides labeled with 2,3-diazabicyclo[2.2.2]oct-2-ene fluorophore. AIP Publishing.

- Conformational study on dipeptides containing phenylalanine: A DFT approach.

- Quantum Mechanics/ Molecular Mechanics (QM/MM). Unknown Source.

- Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. PubMed.

- Ramachandran plot. Wikipedia.

- Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conform

- Conformational analysis of peptides and proteins for drug design using molecular simulations. Research Explorer - The University of Manchester.

- Experimental Validation Of Peptide Immunohistochemistry Controls.

- (PDF) Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications.

- Principle of Peptide Structure Determin

- High-Throughput Molecular Dynamics-Based Alchemical Free Energy Calculations for Predicting the Binding Free Energy Change Associated with the Selected Omicron Mutations in the Spike Receptor-Binding Domain of SARS-CoV-2. PMC - PubMed Central.

- Ramachandran Plot for Alanine Dipeptide as Determined from Raman Optical Activity. The Journal of Physical Chemistry Letters.

- Geometric Modelling and Analysis of the Amino Acid: Phenylalanine. ijasre.

- Peptide Structure Determin

- A Molecular Dynamics Simulation of Complexes of Fullerenes and Lysine-Based Peptide Dendrimers with and without Glycine Spacers. MDPI.

- Finding conformations of peptide based on dihedral angles. Unknown Source.

- A Mixed Quantum Mechanics/Molecular Mechanics (QM/MM) Method for Large-Scale Modeling of Chemistry in Protein Environments.

- Ramachandran Plot. Proteopedia, life in 3D.

- Current Computational Methods for Protein-peptide Complex Structure Prediction. Unknown Source.

- How important is the detection of protein conformational changes in drug discovery/developement?

- Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods.

- Peptide-binding specificity prediction using fine-tuned protein structure prediction networks. Unknown Source.

- Acceptable peptide conformations according experimental NMR constraints...

- Side-chain polarity modulates the intrinsic conformational landscape of model dipeptides. University of Cambridge.

- Molecular Dynamics Simulations of Human Serum Albumin and Role of Disulfide Bonds.

- Ramachandran Plot for Alanine Dipeptide as Determined from Raman Optical Activity. Unknown Source.

- (PDF) Characterization and design of dipeptide media formulation for scalable therapeutic production.

- Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace.

- Towards rational comput

- Conformational origins of dipeptide phase properties. ChemRxiv.

- Methods of peptide conform

- Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery. Frontiers.

- Peptide Drug Discovery Raison d'Etre: Engineering Mindset, Design Rules and Screening Tools.

- Peptide Bonds and Ramachandran Plots. Physics Wallah.

- Four typical conformations of the alanine dipeptide analogue. Upper left.

- Experimental validation of peptide immunohistochemistry controls. PubMed - NIH.

- De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS.

- The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. PMC - NIH.

- Excited States Computation of Models of Phenylalanine Protein Chains: TD-DFT and Composite CC2/TD-DFT Protocols. MDPI.

- QM/MM Molecular Dynamics Studies of Metal Binding Proteins. MDPI.

- The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Unknown Source.

- Establishing Effective Simulation Protocols for β- and α/β-Mixed Peptides. I. QM and QM/MM Models.

- Computational methods for exploring protein conform

- Conformational origins of dipeptide phase properties. ChemRxiv.

Sources

- 1. How important is the detection of protein conformational changes in drug discovery/developement? [synapse.patsnap.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 6. proteopedia.org [proteopedia.org]

- 7. Peptide Bonds and Ramachandran Plots [pw.live]

- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 9. ijasre.net [ijasre.net]

- 10. researchgate.net [researchgate.net]

- 11. portlandpress.com [portlandpress.com]

- 12. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mcc.uiuc.edu [mcc.uiuc.edu]

- 17. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Principle of Peptide Structure Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 19. UQ eSpace [espace.library.uq.edu.au]

- 20. Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Detailed Protocol for the Liquid-Phase Synthesis of Phenylalanyl-Serine (Phe-Ser) Dipeptide

Introduction: The Merits of Liquid-Phase Peptide Synthesis for Dipeptide Construction

The synthesis of peptides is a cornerstone of drug discovery and biochemical research. While solid-phase peptide synthesis (SPPS) is renowned for its efficiency in creating long peptides, classical liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers distinct advantages for the production of shorter peptides, such as the dipeptide Phenylalanyl-Serine (Phe-Ser).[1][2] LPPS is particularly well-suited for large-scale synthesis and can be more cost-effective for shorter sequences due to lower consumption of reagents and solvents.[2][3][4] In LPPS, reactions are carried out in a homogeneous solution, which allows for straightforward monitoring of reaction progress and purification of intermediates after each step, ensuring high purity of the final product.[2][4][5] This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the strategic selection of protecting groups and coupling reagents to ensure a high-yield, high-purity outcome.

Strategic Approach to this compound Synthesis

The successful synthesis of this compound hinges on a well-defined protecting group strategy to prevent unwanted side reactions.[6][7] The primary challenges are preventing the self-polymerization of amino acids and avoiding reactions at the reactive hydroxyl side chain of serine.[7][8]

1. Orthogonal Protecting Group Selection:

-

N-terminus (Phenylalanine): The α-amino group of phenylalanine is protected with a tert-Butyloxycarbonyl (Boc) group. The Boc group is stable under the coupling conditions but can be readily removed with a mild acid like trifluoroacetic acid (TFA).[6][9]

-

C-terminus (Serine): The α-carboxyl group of serine is protected as a methyl ester (OMe) . This group is stable during the coupling and Boc-deprotection steps and can be cleaved under basic conditions (saponification) in the final step.

-

Side Chain (Serine): The hydroxyl group on the serine side chain is highly nucleophilic and must be protected to prevent acylation during the coupling step. A tert-Butyl (t-Bu) ether is an ideal choice as it is stable to the conditions used for methyl ester saponification but is cleaved simultaneously with the Boc group by TFA.[8][9]

2. Carboxyl Group Activation and Coupling: The formation of the amide (peptide) bond requires the activation of the phenylalanine carboxyl group. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used and effective coupling reagent that facilitates this activation.[6][9][10] To minimize the risk of racemization at the phenylalanine chiral center, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[11]

The overall synthetic strategy involves three key stages:

-

Coupling: Formation of the protected dipeptide, Boc-Phe-Ser(tBu)-OMe, from the protected amino acid precursors.

-

Purification: Isolation of the protected dipeptide.

-

Deprotection: Removal of all protecting groups to yield the final this compound dipeptide.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and the core chemical transformation.

Caption: Workflow for the liquid-phase synthesis of this compound.

Caption: Chemical reaction scheme for the coupling step.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |

| Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.30 | >99% | Sigma-Aldrich | N-terminus amino acid |

| H-Ser(tBu)-OMe·HCl | C₈H₁₈ClNO₃ | 227.69 | >98% | Commercially available | C-terminus amino acid |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | >99% | Sigma-Aldrich | Coupling agent |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | >97% | Sigma-Aldrich | Racemization suppressant |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | >99% | Sigma-Aldrich | Non-nucleophilic base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific | Reaction solvent |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | >99% | Sigma-Aldrich | Deprotection agent |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1 M solution | Fisher Scientific | Saponification agent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Reagent grade | Fisher Scientific | Co-solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent grade | Fisher Scientific | Extraction solvent |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated solution | Fisher Scientific | Aqueous wash |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M solution | Fisher Scientific | Aqueous wash |

| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated solution | Fisher Scientific | Aqueous wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Granular | Fisher Scientific | Drying agent |

Step 1: Synthesis of Protected Dipeptide (Boc-Phe-Ser(tBu)-OMe)

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add H-Ser(tBu)-OMe·HCl (1.0 eq, e.g., 2.28 g, 10 mmol).

-

Dissolve the serine derivative in anhydrous Dichloromethane (DCM, 50 mL).

-

Cool the flask to 0°C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq, 1.74 mL, 10 mmol) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.

-

In a separate beaker, dissolve Boc-Phe-OH (1.0 eq, 2.65 g, 10 mmol) and HOBt (1.0 eq, 1.35 g, 10 mmol) in DCM (30 mL).

-

Add the Boc-Phe-OH/HOBt solution to the reaction flask.

-

In another beaker, dissolve DCC (1.05 eq, 2.17 g, 10.5 mmol) in DCM (20 mL).

-

Add the DCC solution dropwise to the reaction mixture at 0°C over 20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Boc-Phe-OH) is consumed.

Step 2: Work-up and Purification of Protected Dipeptide

-

Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of DCU.

-

Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) - to remove any unreacted amine and excess DIPEA.

-

Saturated NaHCO₃ solution (2 x 50 mL) - to remove unreacted Boc-Phe-OH and HOBt.

-

Brine (1 x 50 mL) - to remove residual water.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, Boc-Phe-Ser(tBu)-OMe, is typically an oil or a white solid. If necessary, purify further by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 3: Complete Deprotection of Boc-Phe-Ser(tBu)-OMe

A. Acidolysis (Removal of Boc and t-Bu groups):

-

Dissolve the purified protected dipeptide (1.0 eq) in DCM (e.g., 20 mL per gram of peptide).

-

Add Trifluoroacetic acid (TFA) to create a 50% (v/v) solution (e.g., add 20 mL of TFA to 20 mL of the DCM solution).

-

Stir the reaction at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3 x 20 mL) to ensure complete removal of TFA. The product at this stage is the TFA salt of H-Phe-Ser-OMe.

B. Saponification (Removal of Methyl Ester):

-

Dissolve the residue from the previous step in a mixture of Tetrahydrofuran (THF) and water (e.g., 2:1 ratio, 30 mL total).

-

Cool the solution to 0°C in an ice bath.

-

Add 1 M NaOH solution dropwise until the pH reaches ~12.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or HPLC until the ester is fully hydrolyzed.

-

Once complete, carefully neutralize the reaction mixture to pH ~7 by the dropwise addition of 1 M HCl.

-

Remove the THF under reduced pressure.

-

The aqueous solution can be lyophilized (freeze-dried) to yield the crude this compound dipeptide.

Final Purification and Characterization

Purification

The crude this compound dipeptide should be purified to achieve high purity (>98%) for research applications.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most effective method for peptide purification.[12] The separation is based on the hydrophobicity of the peptide.[13]

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.

-

Detection: UV absorbance at 210-220 nm.[12]

-

-

Fractions containing the pure product are collected, pooled, and lyophilized to yield the final this compound as a white, fluffy powder.

Characterization

The identity and purity of the final this compound dipeptide must be confirmed.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide.

-

Expected [M+H]⁺ for this compound (C₁₂H₁₆N₂O₄): 269.12 m/z.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the covalent structure of the dipeptide and assessing its purity.[14][15] Key expected signals in ¹H NMR (in D₂O) would include aromatic protons from the phenylalanine side chain (~7.2-7.4 ppm), α-protons of both residues, and β-protons of both residues, including the characteristic signals for the -CH₂OH group of serine.[15][16]

Conclusion

This application note provides a robust and reproducible protocol for the liquid-phase synthesis of the this compound dipeptide. The strategic use of orthogonal protecting groups and a reliable carbodiimide-based coupling method ensures a high yield of the protected intermediate. Subsequent purification and controlled deprotection steps deliver the final product with high purity, as verified by modern analytical techniques. This methodology is scalable and serves as an excellent framework for the synthesis of other short peptides in a research or drug development setting.[4]

References

- Bachem. (2025, May 12). What Is Liquid Phase Peptide Synthesis?

- Creative Proteomics. (n.d.). Liquid Phase Peptides Synthesis.

- BioDuro. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?

- CD ComputaBio. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

- Veranova. (n.d.). Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology.

- ResolveMass Laboratories Inc. (2025, July 22). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?

- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.

- Unknown. (n.d.). peptide nmr.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- PubMed. (n.d.). Purification and characterization of a new enzyme dipeptidase from human lens.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- American Chemical Society. (2023, January 1). Liquid-Phase Continuous-Flow Peptide Synthesizer for Preparing C-Terminal Free Peptides.

- Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- American Chemical Society. (2026, January 15). Total Synthesis of Okeaniamide A.

- ResearchGate. (n.d.). Localization and NMR spectral characteristics of the Phe residues in....

- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- American Chemical Society. (2019, January 9). Phe–Phe Di-Peptide Nanostructure Self-Assembling Modulated by Luminescent Additives.

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- National Institutes of Health. (2015, November 3). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine.

- Biotage. (2023, February 6). How to purify your peptide using mass directed flash chromatography.

- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.

- National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.

- NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.

- ChemicalBook. (2025, July 14). BOC-PHE-OME | 51987-73-6.

- Sigma-Aldrich. (n.d.). Boc-Phe-OH = 99.0 T 13734-34-4.

Sources

- 1. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. bachem.com [bachem.com]

- 4. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]

- 5. veranova.com [veranova.com]

- 6. youtube.com [youtube.com]

- 7. biosynth.com [biosynth.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. creative-peptides.com [creative-peptides.com]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. bachem.com [bachem.com]

- 13. gilson.com [gilson.com]

- 14. chem.uzh.ch [chem.uzh.ch]

- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 16. researchgate.net [researchgate.net]

Application Note: High-Efficacy Purification of the Phe-Ser Dipeptide via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note provides a comprehensive guide and detailed protocol for the purification of the Phenylalanyl-Serine (Phe-Ser) dipeptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology herein is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and purification. We will explore the theoretical underpinnings of the separation, a meticulously designed experimental protocol, and the subsequent post-purification analysis and handling, ensuring a final product of high purity and integrity.

Introduction

The this compound dipeptide, a simple yet significant biomolecule, serves as a fundamental building block in various research and development applications, from peptide library screening to the synthesis of more complex therapeutics. The efficacy and safety of these applications are contingent upon the purity of the starting materials. Solid-Phase Peptide Synthesis (SPPS), the predominant method for peptide production, invariably yields a crude product containing the target peptide alongside a heterogeneous mixture of impurities. These can include truncated or deleted sequences, by-products from the cleavage of protecting groups, and residual scavengers.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification, offering high resolution and efficiency in separating molecules based on their hydrophobicity.[2]

This application note will detail a robust RP-HPLC method for the purification of the this compound dipeptide, leveraging an in-depth understanding of its physicochemical properties to achieve optimal separation from common synthesis-related impurities.

Physicochemical Properties of this compound Dipeptide

A successful HPLC purification strategy is predicated on a thorough understanding of the target molecule's properties. The this compound dipeptide is composed of a hydrophobic, aromatic amino acid (Phenylalanine) and a polar, uncharged amino acid (Serine).[3] This combination imparts a moderate overall hydrophobicity to the dipeptide, making it an ideal candidate for RP-HPLC.

| Property | Value | Significance for HPLC Purification |

| Molecular Weight | ~254.27 g/mol | Influences diffusion and interaction with the stationary phase. |

| Amino Acid Composition | Phenylalanine (Phe), Serine (Ser) | Phe provides hydrophobicity for retention on a C18 column; Ser contributes polarity.[3] |

| Estimated Isoelectric Point (pI) | ~5.5 | The pH of the mobile phase should be adjusted to ensure the peptide is charged for good solubility and interaction with the stationary phase. |

| UV Absorbance | Max ~257 nm (due to Phe) | Allows for detection using a standard UV detector. |

| Solubility | Soluble in aqueous solutions, with solubility influenced by pH. | Crucial for sample preparation and preventing precipitation during the HPLC run.[4] |